7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Overview
Description
7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C16H6Cl2F6N2O and its molecular weight is 427.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Researchers have synthesized various complexes containing derivatives of naphthyridines, including 7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and characterized them using X-ray diffraction, NMR, and elemental analysis. These studies provide insights into the structural properties and potential applications of these compounds in different fields, such as materials science and chemistry (Gan et al., 2011).
2. Photoluminescent Properties
- The photoluminescent properties of certain naphthyridine-based complexes have been studied, revealing potential applications in the development of luminescent materials and sensors. These studies focus on understanding how the structure of naphthyridine derivatives influences their photoluminescent behaviors (Zuo et al., 2003).
3. Catalytic Applications
- Naphthyridine derivatives, such as this compound, have been explored for their catalytic properties in various chemical reactions. This includes their use in facilitating azide–alkyne cycloaddition reactions, which are significant in the field of organic synthesis (Liu et al., 2013).
4. Antibacterial Activity
- Certain naphthyridine derivatives exhibit antibacterial properties, making them potential candidates for the development of new antibacterial agents. Research in this area focuses on synthesizing and evaluating the antibacterial efficacy of these compounds (Matsumoto et al., 1984).
5. Application in Base Catalysis
- Naphthyridine derivatives have been used in base catalysis, demonstrating their versatility in chemical synthesis and potential for use in industrial processes. This includes their role in facilitating additions of alcohols to certain ketenes (Liebig & Lüning, 2014).
Future Directions
Mechanism of Action
Target of Action
It contains a 2,4-dichlorophenoxy moiety, which is also present in the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D is known to mimic the natural plant hormone auxin , suggesting that our compound might have a similar target.
Mode of Action
2,4-d, a structurally similar compound, acts as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth . It’s plausible that our compound might interact with its targets in a similar manner.
Biochemical Pathways
2,4-d is known to affect the normal growth processes in plants . It’s possible that our compound might influence similar pathways.
Pharmacokinetics
2,4-d is known to be highly water-soluble , which could suggest similar properties for our compound.
Result of Action
2,4-d is known to cause uncontrolled growth in broadleaf weeds, leading to their death . It’s possible that our compound might have similar effects.
Action Environment
2,4-d is known to be highly water-soluble , suggesting that it could be easily transported in the environment. It’s plausible that similar environmental factors might influence the action of our compound.
Properties
IUPAC Name |
7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl2F6N2O/c17-7-1-3-11(10(18)5-7)27-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)25-14(8)26-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXBJOKKTXZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl2F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166178 | |
Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246022-24-2 | |
Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246022-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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